Cas no 886507-69-3 (4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine)

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a 2-aminothiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents due to its nitrogen-rich aromatic system. The presence of both imidazo[1,2-a]pyrimidine and thiazole rings enhances its binding affinity to biological targets, while the 2-aminothiazole group offers a reactive site for further derivatization. Its well-defined synthetic route and structural rigidity make it a promising intermediate for drug discovery. The compound’s stability and solubility profile further support its applicability in pharmaceutical research and development.
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine structure
886507-69-3 structure
Product name:4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
CAS No:886507-69-3
MF:C10H9N5S
MW:231.276959180832
CID:2852326
PubChem ID:16767300

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • CHEMBL4937934
    • STK693361
    • NSC768558
    • 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-ylamine
    • AKOS005604771
    • 4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
    • DTXSID60587963
    • 886507-69-3
    • NSC-768558
    • MDL: MFCD06739855
    • Inchi: InChI=1S/C10H9N5S/c1-6-8(7-5-16-9(11)14-7)15-4-2-3-12-10(15)13-6/h2-5H,1H3,(H2,11,14)
    • InChI Key: KDTBTKZFPKWLSW-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=CSC(=N)N2)N3C=CC=NC3=N1

Computed Properties

  • Exact Mass: 231.058
  • Monoisotopic Mass: 231.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.3A^2
  • XLogP3: 1.9

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11030971-1g
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
886507-69-3 95+%
1g
$769 2024-07-18
Chemenu
CM314651-1g
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
886507-69-3 95%
1g
$*** 2023-05-29
Ambeed
A222129-1g
4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine
886507-69-3 95+%
1g
$777.0 2024-04-16

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886507-69-3)
A1187165
Purity:99%
Quantity:1g
Price ($):699.0